molecular formula C9H8BrClN2O B14573454 2(1H)-Quinolinone, 3-amino-6-bromo-5-chloro-3,4-dihydro- CAS No. 61548-62-7

2(1H)-Quinolinone, 3-amino-6-bromo-5-chloro-3,4-dihydro-

Cat. No.: B14573454
CAS No.: 61548-62-7
M. Wt: 275.53 g/mol
InChI Key: OZORSKJHKCOOJA-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 3-amino-6-bromo-5-chloro-3,4-dihydro- is a synthetic organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 3-amino-6-bromo-5-chloro-3,4-dihydro- typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of bromine and chlorine atoms to the quinolinone core.

    Amination: Introduction of the amino group at the 3-position.

    Reduction: Reduction of the quinolinone to the dihydroquinolinone form.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation to form quinolinone derivatives.

    Reduction: Reduction reactions can convert it to various dihydroquinolinone forms.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols.

Major Products

The major products depend on the specific reactions and conditions used, but they generally include various substituted quinolinones and dihydroquinolinones.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential use in developing new pharmaceuticals.

    Industry: Use in materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on its specific interactions with molecular targets. It might involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor functions.

    Pathways Involved: Specific biochemical pathways influenced by the compound.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Quinolinone: The parent compound without substitutions.

    3-amino-2(1H)-quinolinone: Lacks halogen substitutions.

    6-bromo-2(1H)-quinolinone: Lacks amino and chloro substitutions.

Uniqueness

The unique combination of amino, bromo, and chloro substitutions at specific positions on the quinolinone core might confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

CAS No.

61548-62-7

Molecular Formula

C9H8BrClN2O

Molecular Weight

275.53 g/mol

IUPAC Name

3-amino-6-bromo-5-chloro-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C9H8BrClN2O/c10-5-1-2-7-4(8(5)11)3-6(12)9(14)13-7/h1-2,6H,3,12H2,(H,13,14)

InChI Key

OZORSKJHKCOOJA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=C1C(=C(C=C2)Br)Cl)N

Origin of Product

United States

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